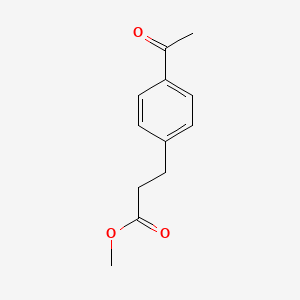

Methyl 3-(4-acetylphenyl)propanoate

Description

Structure

3D Structure

Properties

CAS No. |

91671-15-7 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 3-(4-acetylphenyl)propanoate |

InChI |

InChI=1S/C12H14O3/c1-9(13)11-6-3-10(4-7-11)5-8-12(14)15-2/h3-4,6-7H,5,8H2,1-2H3 |

InChI Key |

JSMIOKNEVAVMBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CCC(=O)OC |

Origin of Product |

United States |

Contextualizing the Aromatic Ester Motif in Chemical Synthesis and Mechanistic Studies

The aromatic ester motif, a functional group where an ester is directly attached to an aromatic ring, is a cornerstone in organic chemistry. numberanalytics.comnumberanalytics.com These structures are not only prevalent in naturally occurring molecules that contribute to the fragrances of fruits and flowers but are also critical components in the synthesis of a vast array of commercial products, including pharmaceuticals, polymers, and agrochemicals. numberanalytics.comsolubilityofthings.com Their chemical stability, combined with the predictable reactivity of the ester group, makes them ideal synthetic intermediates. acs.org

Aromatic esters can undergo a variety of chemical reactions. For instance, they can be hydrolyzed to form carboxylic acids and alcohols, reduced to produce alcohols, or participate in more complex carbon-carbon bond-forming reactions like the Claisen condensation to yield β-keto esters. numberanalytics.comsolubilityofthings.com The study of these transformations provides deep insights into reaction mechanisms, helping chemists to understand and control chemical processes with greater precision. numberanalytics.com The inertness of the C(acyl)–O bond in aromatic esters once posed a significant challenge for their use in cross-coupling reactions, but advancements have enabled their use as replacements for aryl halides in various catalytic processes. acs.org

Overview of the Chemical Significance of the Phenyl Propanoate Acetyl Framework

The specific combination of a phenyl ring, a propanoate ester, and an acetyl group in Methyl 3-(4-acetylphenyl)propanoate results in a molecule with multiple reactive sites. This trifunctional framework is significant because each component offers distinct opportunities for chemical modification.

The core of the molecule is the 4-substituted phenyl ring, providing a stable scaffold. The acetyl group (a ketone) and the methyl propanoate group (an ester) attached at opposite ends of the phenyl ring have different reactivities. The ketone's carbonyl carbon is generally more electrophilic than the ester's carbonyl carbon, allowing for selective reactions. For example, the ketone can undergo nucleophilic addition or reduction under conditions that leave the ester group intact. Conversely, the ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions. wikipedia.org This differential reactivity is a key asset in multistep synthesis, enabling the sequential modification of the molecule to build more complex structures.

This structural framework is notably found in the precursors and intermediates for synthesizing various important compounds. For instance, the related compound 3-(4-acetylphenyl)propionic acid is a known entity, and the esterification of such acids is a common synthetic step. ontosight.ai The presence of both a ketone and an ester makes it a valuable building block, particularly as an intermediate in the synthesis of pharmaceuticals like Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID). patsnap.comarborpharmchem.com

Scope and Objectives of Academic Inquiry into Methyl 3 4 Acetylphenyl Propanoate

Established Synthetic Routes to Methyl 3-(4-acetylphenyl)propanoate

Esterification Reactions of 3-(4-Acetylphenyl)propionic Acid with Methanol

The synthesis of Methyl 3-(4-acetylphenyl)propanoate is commonly achieved through the esterification of 3-(4-acetylphenyl)propionic acid with methanol. This reaction is a fundamental and widely utilized method in organic synthesis. The process typically involves reacting the carboxylic acid with an excess of methanol in the presence of an acid catalyst.

One documented procedure involves the refluxing of 3-{(4-acetylphenyl)[4-(4-substituted phenyl)thiazol-2-yl]amino}propanoic acids with an excess of methanol and a catalytic amount of sulfuric acid to yield the corresponding methyl esters. mdpi.com Similarly, the esterification of 3,3′-((4-hydroxyphenyl)azanediyl)di(propanoic)acid to its dimethyl ester is accomplished using an excess of methanol with a catalytic quantity of sulfuric acid. nih.gov

The general principle of this esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the methyl ester. The use of excess methanol helps to shift the equilibrium towards the product side, thereby increasing the yield of the desired ester.

Comparative Analysis of Catalytic Systems in Esterification Processes

The choice of catalyst is crucial in the esterification of carboxylic acids like 3-(4-acetylphenyl)propionic acid. While traditional mineral acids such as sulfuric acid are effective, they present challenges including equipment corrosion, environmental concerns, and difficulties in separation. researchgate.net This has spurred research into alternative catalytic systems, including solid acids and ionic liquids.

Homogeneous Catalysts:

Sulfuric acid is a commonly used homogeneous catalyst due to its strong acidity and ability to promote the reaction efficiently. researchgate.netresearchgate.net For instance, the synthesis of methyl propanoate from propanoic acid and methanol has been successfully carried out using sulfuric acid as a catalyst. researchgate.netresearchgate.net P-toluenesulfonic acid is another effective homogeneous catalyst for this type of transformation. google.com

Heterogeneous and Alternative Catalysts:

To address the drawbacks of liquid acid catalysts, various solid acid catalysts have been developed. researchgate.net These offer advantages such as easier separation from the reaction mixture, potential for reuse, and reduced environmental impact. Examples of solid acid catalysts investigated for esterification reactions include silica-alumina catalysts. researchgate.net

Zwitterionic compounds, particularly those containing a sulfonic acid moiety like arenesulfonic acids with a nitrogen atom, have also been introduced as effective catalysts for esterification reactions. google.com These compounds can act as highly efficient and recyclable catalysts.

The selection of a specific catalytic system often involves a trade-off between reaction efficiency, cost, and environmental considerations. The table below summarizes the characteristics of different catalytic systems used in esterification reactions analogous to the synthesis of Methyl 3-(4-acetylphenyl)propanoate.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Mineral Acids | Sulfuric Acid, Hydrochloric Acid | High catalytic activity, low cost | Corrosive, difficult to separate, environmental concerns researchgate.net |

| Homogeneous Organic Acids | p-Toluenesulfonic Acid | High catalytic activity | Can be difficult to separate from the product google.com |

| Heterogeneous Solid Acids | Silica-Alumina, Zeolites | Easy separation, reusable, less corrosive researchgate.net | Can have lower activity than homogeneous catalysts |

| Zwitterionic Catalysts | Arenesulfonic acid derivatives | High efficiency, recyclable | May be more expensive to synthesize google.com |

Advanced Synthetic Strategies for Complex Methyl 3-(4-acetylphenyl)propanoate Architectures

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Derivatives

Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of complex molecules and have been applied to create derivatives of various organic compounds. nih.govuwindsor.ca These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

In the context of synthesizing derivatives of Methyl 3-(4-acetylphenyl)propanoate, palladium-catalyzed reactions can be envisioned to modify the aromatic ring or other parts of the molecule. For example, reactions like the Suzuki coupling, which couples an organoboron compound with a halide, could be used to introduce various substituents onto the phenyl ring. youtube.com The Heck reaction, another palladium-catalyzed process, could be employed to form new carbon-carbon bonds by reacting an unsaturated halide with an alkene.

The versatility of palladium catalysis allows for the introduction of a wide range of functional groups, leading to a diverse library of derivatives. uwindsor.ca For instance, arylboronic esters, which can be used in Suzuki couplings, can be synthesized directly from aryl halides via a palladium-catalyzed cross-coupling reaction with (alkoxy)diboron, a method that tolerates various functional groups like esters and ketones. uwindsor.ca This highlights the potential for creating complex architectures based on the Methyl 3-(4-acetylphenyl)propanoate scaffold. The development of these methods has been instrumental in synthesizing novel compounds, including non-natural amino acids and chemotherapeutic agents. nih.gov

Indium Homoenolate Chemistry and its Application

Indium-mediated reactions have emerged as a valuable method in organic synthesis, particularly for the formation of carbon-carbon bonds. Indium homoenolate chemistry, specifically, offers a unique approach to the synthesis of carbonyl compounds and their derivatives. While direct application to Methyl 3-(4-acetylphenyl)propanoate is not explicitly detailed in the provided context, the principles of this chemistry can be extrapolated to the synthesis of its structural analogs.

Indium homoenolates are typically generated from β-haloesters or cyclopropanes and react with various electrophiles, including aldehydes and ketones. This allows for the introduction of a three-carbon chain, which is relevant to the propanoate moiety of the target molecule. The use of indium is advantageous due to its tolerance of aqueous media and its chemoselectivity.

For instance, the reaction of an indium homoenolate with an appropriately substituted aromatic aldehyde could potentially construct the core structure of a Methyl 3-(4-acetylphenyl)propanoate analog. The acetyl group on the phenyl ring would need to be compatible with the reaction conditions or introduced at a later stage. The versatility of this method allows for the synthesis of a variety of β-substituted carbonyl compounds, which are valuable building blocks in organic synthesis.

Electrochemical Synthesis Approaches

Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. These reactions use electrical current to drive chemical transformations, often avoiding the need for harsh reagents and minimizing waste production. While specific electrochemical syntheses of Methyl 3-(4-acetylphenyl)propanoate are not extensively documented in the provided search results, the principles of electrosynthesis can be applied to key steps in its formation.

One potential application is in the generation of reactive intermediates. For example, the electrochemical reduction of a suitable precursor could generate a nucleophile that could then react to form a key bond in the molecule. Conversely, electrochemical oxidation could be used to activate a substrate for a subsequent reaction.

A relevant example of a related electrochemical process is the Kolbe electrolysis, which involves the anodic oxidation of carboxylates to generate radicals. These radicals can then dimerize or undergo further reactions to form new carbon-carbon bonds. While not a direct route to the target molecule, this illustrates the potential of electrochemistry to forge key structural elements.

The development of new electrochemical methods is an active area of research, and it is plausible that efficient and selective electrochemical routes to Methyl 3-(4-acetylphenyl)propanoate and its derivatives will be developed in the future, offering a more sustainable approach to their synthesis.

One-Pot Multi-Component Reaction Development

While specific one-pot multi-component reactions leading directly to Methyl 3-(4-acetylphenyl)propanoate are not extensively detailed in the public domain, the principles of MCRs are widely applied to the synthesis of structurally related 3-arylpropanoates and other complex aromatic compounds. These reactions often involve domino or tandem sequences where the product of an initial reaction serves as the substrate for a subsequent transformation within the same pot. For instance, a hypothetical MCR for a structural analog could involve the reaction of an arylboronic acid, an acrylate (B77674) derivative, and a third component under palladium catalysis, followed by an in-situ transformation of a functional group.

The development of such reactions requires careful optimization of various parameters to ensure the compatibility of all reactants and catalysts and to favor the desired reaction pathway over potential side reactions. The choice of solvent, temperature, catalyst system, and the nature of the starting materials all play a crucial role in the success of a one-pot MCR.

Green Chemistry Principles in the Synthesis of Methyl 3-(4-acetylphenyl)propanoate and its Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of Methyl 3-(4-acetylphenyl)propanoate and its derivatives is an area where these principles can be effectively applied to create more sustainable and environmentally benign manufacturing processes.

Key areas of focus in the green synthesis of these compounds include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This minimizes waste generation. For example, addition reactions are inherently more atom-economical than substitution or elimination reactions.

Use of Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. Research into the synthesis of related compounds has explored the use of aqueous media for reactions, which significantly reduces the environmental impact.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The development of highly active catalysts that can promote reactions under milder conditions is a key aspect of this principle.

Use of Renewable Feedstocks: While not always directly applicable to the synthesis of a specific fine chemical like Methyl 3-(4-acetylphenyl)propanoate, the broader goal is to shift from petrochemical-based starting materials to those derived from renewable resources.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused, which reduces waste. For the synthesis of 3-arylpropanoates, significant research has been dedicated to developing highly efficient and recyclable catalysts, including heterogeneous catalysts that can be easily separated from the reaction mixture.

An example of the application of green chemistry principles can be seen in the development of environmentally benign methods for the synthesis of nanoparticles that can be used as catalysts in various organic reactions. For instance, the synthesis of gold (Au), silver (Ag), and Au-Ag alloy nanoparticles using glucose as a reducing agent and starch as a protecting agent in water represents an environmentally friendly approach. rsc.org Such nanocatalysts could potentially be employed in the synthesis of Methyl 3-(4-acetylphenyl)propanoate and its derivatives, promoting reactions in aqueous media and avoiding the use of hazardous reagents.

The integration of these green chemistry principles into the synthetic design for Methyl 3-(4-acetylphenyl)propanoate and its analogs is an ongoing effort that promises to deliver more sustainable and economically viable manufacturing processes for these valuable compounds.

Reactions Involving the Methyl Ester Group

The methyl ester group in Methyl 3-(4-acetylphenyl)propanoate is susceptible to nucleophilic acyl substitution reactions, providing pathways to various derivatives.

Hydrolysis and Transesterification Pathways

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(4-acetylphenyl)propanoic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. The equilibrium can be shifted towards the products by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. The ester is heated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The initial products are the carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. A patent describing the hydrolysis of a similar propionic ester derivative to its corresponding sodium salt utilized sodium hydroxide in a toluene/water solvent system at temperatures ranging from 70-85°C. google.com

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting Methyl 3-(4-acetylphenyl)propanoate with ethanol (B145695) would yield Ethyl 3-(4-acetylphenyl)propanoate and methanol. The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess as the solvent. Both acid catalysts (like sulfuric acid) and base catalysts (like sodium alkoxides) are effective.

| Reaction | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, heat | 3-(4-acetylphenyl)propanoic acid |

| Base-Catalyzed Hydrolysis | NaOH or KOH, heat, then H₃O⁺ | 3-(4-acetylphenyl)propanoic acid |

| Transesterification | R'OH, acid or base catalyst, heat | Methyl 3-(4-acetylphenyl)propanoate |

Hydrazinolysis Reactions Leading to Hydrazide Derivatives

The methyl ester group of Methyl 3-(4-acetylphenyl)propanoate can react with hydrazine (B178648) (N₂H₄) or its hydrate (B1144303) to form the corresponding hydrazide, 3-(4-acetylphenyl)propanoic acid hydrazide. This reaction, known as hydrazinolysis, typically involves heating the ester with hydrazine hydrate, often in an alcoholic solvent like ethanol or propan-2-ol. mdpi.com In a related study, methyl esters were converted to their carbohydrazides by refluxing with hydrazine hydrate in propan-2-ol. mdpi.com

The resulting hydrazide is a versatile intermediate that can be further reacted to synthesize a variety of heterocyclic compounds. For instance, hydrazides can react with compounds containing two electrophilic centers to form five- or six-membered rings.

Transformations of the Acetyl Moiety

The acetyl group, a ketone, is another key reactive site in Methyl 3-(4-acetylphenyl)propanoate, allowing for a range of transformations including oximation, reduction, and condensation reactions.

Oximation Reactions and Oxime Derivatives

The acetyl group can be converted to an oxime, Methyl 3-(4-(1-(hydroxyimino)ethyl)phenyl)propanoate, by reaction with hydroxylamine (B1172632) (NH₂OH) or its salts like hydroxylamine hydrochloride. mdpi.com This reaction is a classic condensation of a ketone with hydroxylamine. wikipedia.org The reaction is often carried out in a suitable solvent, and a base may be added to neutralize the acid released if a hydroxylamine salt is used. In a study involving a similar acetylphenyl derivative, the oxime was formed and subsequently esterified with methanol in the presence of sulfuric acid. mdpi.com Oximes are crystalline solids and are useful in the characterization of ketones and as intermediates for further reactions, such as the Beckmann rearrangement. masterorganicchemistry.com

| Reactant | Reagent | Product |

| Methyl 3-(4-acetylphenyl)propanoate | Hydroxylamine (NH₂OH) | Methyl 3-(4-(1-(hydroxyimino)ethyl)phenyl)propanoate |

Reduction to Alcohol Functionalities

The carbonyl group of the acetyl moiety can be selectively reduced to a secondary alcohol, yielding Methyl 3-(4-(1-hydroxyethyl)phenyl)propanoate. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com This reagent is chemoselective for aldehydes and ketones and will typically not reduce the methyl ester group under standard conditions. masterorganicchemistry.com The reaction is usually performed in an alcoholic solvent such as methanol or ethanol at room temperature. For more complex substrates, a system of sodium borohydride in a mixture of tetrahydrofuran (B95107) (THF) and methanol can be effective for reducing aromatic methyl esters to their corresponding alcohols, though this typically requires heating. ias.ac.in

| Functional Group | Reagent | Product | Typical Conditions |

| Ketone (Acetyl) | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Methanol or Ethanol, Room Temperature |

Condensation Reactions with Aldehydes to Form Chalcone (B49325) Derivatives

The acetyl group of Methyl 3-(4-acetylphenyl)propanoate can participate in base-catalyzed condensation reactions with aromatic aldehydes to form chalcone derivatives. This reaction is a type of Claisen-Schmidt condensation. mdpi.com In this reaction, a base (commonly NaOH or KOH) removes a proton from the methyl group of the acetyl moiety, creating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone intermediate yields the α,β-unsaturated ketone system characteristic of chalcones.

For example, the reaction of Methyl 3-(4-acetylphenyl)propanoate with benzaldehyde (B42025) in the presence of a base would yield Methyl 3-(4-(3-phenylacryloyl)phenyl)propanoate. A study on related compounds demonstrated the synthesis of chalcones from 3-{(4-acetylphenyl)[4-(4-substituted phenyl)thiazol-2-yl]amino}propanoic acids by reacting them with 4'-fluorobenzaldehyde in an aqueous potassium hydroxide solution at 60 °C. mdpi.com

| Reactants | Catalyst | Product Type |

| Methyl 3-(4-acetylphenyl)propanoate + Aromatic Aldehyde | Base (e.g., NaOH, KOH) | Chalcone Derivative |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The reactivity of the phenyl ring in Methyl 3-(4-acetylphenyl)propanoate towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its two substituents: the acetyl group (-COCH₃) and the 3-methoxy-3-oxopropyl group (-CH₂CH₂COOCH₃).

The acetyl group is a meta-directing deactivator. Its electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. masterorganicchemistry.commasterorganicchemistry.com Any substitution that does occur is directed to the positions meta to the acetyl group.

Conversely, the alkyl propanoate chain is classified as a weakly activating, ortho-, para-directing group. The alkyl chain is electron-donating through induction. Given that the para position is already occupied, it directs incoming electrophiles to the two ortho positions (positions 3 and 5 on the ring).

The net effect is a competition between the directing influences of the two groups. The acetyl group deactivates the entire ring, but particularly the ortho and para positions relative to it. The alkyl propanoate group activates the positions ortho to it. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the alkyl propanoate group (and simultaneously meta to the acetyl group).

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence |

| Acetyl (-COCH₃) | Electron-withdrawing (deactivating) | Meta |

| 3-methoxy-3-oxopropyl (-CH₂CH₂COOCH₃) | Electron-donating (weakly activating) | Ortho, Para |

Nucleophilic aromatic substitution (NAS) on the unmodified phenyl ring of this compound is generally unfavorable. NAS reactions typically require the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer complex intermediate. nih.govyoutube.com The acetyl group is a moderately strong deactivator, but without a suitable leaving group on the ring, the reaction is not a typical pathway.

Cyclization Reactions and Heterocycle Formation

The carbonyl group of the acetyl moiety and the active methylene (B1212753) group adjacent to it are key functional handles that allow Methyl 3-(4-acetylphenyl)propanoate to serve as a precursor for various heterocyclic structures.

Synthesis of Thiazole (B1198619) Derivatives

The acetyl group is a common starting point for the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thioamide-containing compound. For Methyl 3-(4-acetylphenyl)propanoate, the first step would be the bromination of the α-carbon of the acetyl group to yield methyl 3-(4-(2-bromoacetyl)phenyl)propanoate. This intermediate can then be reacted with various thioureas or thiosemicarbazides to construct the thiazole ring. nih.govnih.gov

For example, reaction with thiourea (B124793) would yield a 2-aminothiazole (B372263) derivative. The general mechanism involves the initial formation of a C-S bond between the thioamide sulfur and the α-carbon, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.gov Several methods have been developed for thiazole synthesis, including microwave-assisted and catalyst-free protocols, often resulting in high yields. bepls.com

Formation of Triazine Derivatives

The formation of 1,3,5-triazine (B166579) derivatives can be achieved from precursors containing the 4-acetylphenyl moiety. While direct cyclization from Methyl 3-(4-acetylphenyl)propanoate is not a standard route, derivatives of this compound can be used. For instance, a chalcone derivative synthesized from a related acetylphenyl compound has been used to create a complex triazine structure. researchgate.net A more general and practical method for synthesizing substituted 1,3,5-triazines involves the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride. researchgate.netgoogle.com An amino-functionalized analog of the title compound, such as methyl 3-(4-aminophenyl)propanoate (obtained by reduction of a nitro analog or other synthetic routes), could be reacted with cyanuric chloride to build a triazine ring system.

Pyrazole (B372694) Ring Formation via Knorr Cyclization

The Knorr pyrazole synthesis classically involves the condensation of a β-ketoester with a hydrazine derivative. Methyl 3-(4-acetylphenyl)propanoate itself is not a β-ketoester. To undergo a Knorr-type cyclization to form a pyrazole, it would first need to be converted into a 1,3-dicarbonyl compound. This could be achieved through a Claisen condensation, for example, by reacting the methyl ester with a strong base to generate an enolate, which could then be acylated. The resulting β-dicarbonyl derivative could then react with hydrazine or a substituted hydrazine. The reaction proceeds by forming a hydrazone, followed by cyclization and dehydration to yield the pyrazole ring.

Comparative Reactivity Studies with Structural Analogs

The reactivity of Methyl 3-(4-acetylphenyl)propanoate can be better understood by comparing it to its structural analogs, where the acetyl group is replaced by other functionalities.

Table 2: Comparison of Reactivity with Structural Analogs

| Compound | Key Functional Group | Influence on Aromatic Ring | Reactivity Notes |

| Methyl 3-(4-acetylphenyl)propanoate | Acetyl (-COCH₃) | Deactivating, meta-directing | Phenyl ring is deactivated towards EAS. Acetyl group is a key site for heterocycle synthesis (e.g., thiazoles). |

| Methyl 3-(4-chlorophenyl)propanoate nih.gov | Chloro (-Cl) | Deactivating, ortho-, para-directing | The chloro group is a weak deactivator but directs electrophiles to the ortho and para positions. It can also act as a leaving group in nucleophilic aromatic substitution under harsh conditions or with suitable catalysts. |

| Methyl 3-(4-(4-nitrobenzyloxy)phenyl)propanoate nih.gov | 4-Nitrobenzyloxy ether | Activating (alkoxy group), ortho-, para-directing | The ether linkage activates the ring towards EAS, directing to the ortho position (meta position is blocked). The nitro group on the other ring is a strong deactivator. |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives mdpi.com | N-substituted thiazole | Complex electronic effects | The introduction of the bulky and electron-rich thiazolyl-amino group significantly alters the electronic properties and steric environment of the molecule, leading to different biological activities. mdpi.com |

Advanced Spectroscopic and Analytical Characterization of Methyl 3 4 Acetylphenyl Propanoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Detailed ¹H NMR Spectral Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments in a molecule. In methyl 3-(4-acetylphenyl)propanoate, distinct signals corresponding to the various proton environments are observed.

The aromatic protons on the phenyl ring typically appear as doublets due to coupling with adjacent protons. For instance, in some derivatives, these signals can be found at approximately 8.16 ppm and 8.04 ppm. rsc.org The protons of the methyl group in the acetyl moiety (-COCH₃) characteristically present as a singlet, often around 2.66 ppm. rsc.org The methylene (B1212753) protons (-CH₂-CH₂-) of the propanoate chain exhibit characteristic splitting patterns. The protons closer to the carbonyl group are typically shifted further downfield compared to those adjacent to the phenyl ring. The methyl ester protons (-OCH₃) appear as a sharp singlet, commonly observed around 3.96 ppm. rsc.org The integration of these signals provides the ratio of the number of protons in each unique environment. docbrown.infopressbooks.pub

Table 1: Representative ¹H NMR Spectral Data for Methyl 3-(4-acetylphenyl)propanoate Derivatives

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.80 - 8.22 | Doublet, Multiplet |

| Methylene Protons (α to C=O) | ~2.60 | Triplet |

| Methylene Protons (β to C=O) | ~2.95 | Triplet |

| Acetyl Methyl Protons | ~2.66 | Singlet |

| Ester Methyl Protons | ~3.86 - 3.96 | Singlet |

Note: Chemical shifts are approximate and can vary depending on the specific derivative and solvent used.

¹³C NMR Spectroscopic Elucidation of Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of a molecule. Each unique carbon atom in methyl 3-(4-acetylphenyl)propanoate gives a distinct signal.

The carbonyl carbons of the acetyl and ester groups are the most deshielded, appearing at the downfield end of the spectrum, typically in the range of 166.5 to 197.7 ppm. rsc.orglibretexts.org The aromatic carbons show multiple signals in the region of approximately 127 to 146 ppm. rsc.org The carbons of the propanoate side chain and the acetyl methyl group appear at higher field strengths. For instance, the methyl ester carbon is often observed around 52.6 ppm, while the acetyl methyl carbon is found near 27.0 ppm. rsc.org

Table 2: Illustrative ¹³C NMR Chemical Shifts for Methyl 3-(4-acetylphenyl)propanoate Derivatives

| Carbon Environment | Chemical Shift (δ, ppm) |

| Ester Carbonyl Carbon | ~174.6 |

| Ketone Carbonyl Carbon | ~197.7 |

| Aromatic Carbons | 128.6 - 146.1 |

| Ester Methyl Carbon | ~51.4 |

| Methylene Carbons | ~27.6, ~35.0 |

| Acetyl Methyl Carbon | ~27.0 |

Note: The presented chemical shifts are illustrative and subject to variation based on molecular structure and analytical conditions. libretexts.orgvaia.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of methyl 3-(4-acetylphenyl)propanoate and its derivatives displays characteristic absorption bands.

A strong, sharp absorption band corresponding to the C=O stretching vibration of the ester group is typically observed in the region of 1735-1750 cm⁻¹. docbrown.info The C=O stretching of the acetyl ketone group appears at a slightly lower wavenumber, generally around 1680 cm⁻¹. rsc.org The C-O stretching vibrations of the ester group are visible in the 1170-1281 cm⁻¹ range. rsc.orgdocbrown.info Aromatic C=C stretching bands can be seen in the 1500-1600 cm⁻¹ region, and C-H stretching vibrations of the alkyl and aromatic groups appear in the 2850-3100 cm⁻¹ range. docbrown.inforesearchgate.net

Table 3: Key FTIR Absorption Bands for Methyl 3-(4-acetylphenyl)propanoate

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Ester C=O Stretch | 1735 - 1750 | Strong, Sharp |

| Ketone C=O Stretch | ~1680 | Strong, Sharp |

| Aromatic C=C Stretch | 1500 - 1600 | Medium to Weak |

| Ester C-O Stretch | 1170 - 1281 | Strong |

| C-H Stretch (Alkyl & Aromatic) | 2850 - 3100 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. miamioh.edu For methyl 3-(4-acetylphenyl)propanoate, the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for this molecule include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, and cleavage at the bonds adjacent to the carbonyl groups. The base peak in the mass spectrum of a related compound, methyl propanoate, is at m/z 57, corresponding to the [CH₃CH₂CO]⁺ ion. docbrown.info For methyl 3-(4-acetylphenyl)propanoate, characteristic fragments would include ions resulting from cleavage of the propanoate side chain and the acetyl group.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to validate its accuracy. For derivatives of methyl 3-(4-acetylphenyl)propanoate, the found elemental percentages for carbon, hydrogen, and nitrogen have shown good agreement with the calculated values, further confirming the proposed structures. mdpi.com

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Structure and Conformation

Detailed crystallographic studies on 4-{(1E)-1-[(carbamothioylamino)imino]ethyl}phenyl propanoate, a derivative of the propanoate ester, reveal critical details about its molecular arrangement in the solid state. nih.gov This compound, which shares the core phenyl propanoate structure, provides a valuable model for the conformational tendencies of the propionate (B1217596) group and the influence of intermolecular forces.

In the solid state, the thiosemicarbazone derivative of the phenyl propanoate adopts an E configuration about the C=N bond. nih.gov A key conformational feature is the antiperiplanar arrangement of the propionate group. nih.gov The crystal structure is significantly stabilized by a network of hydrogen bonds. Notably, molecules form ribbons that extend parallel to the nih.gov crystal axis, interconnected by pairs of N—H⋯S hydrogen bonds, which create R22(8) graph-set motifs. nih.gov Additionally, C—H⋯S interactions contribute to the stability of the crystal packing, forming rings with an R21(7) graph-set motif. nih.gov Intramolecularly, short N—H⋯N and C—H⋯O contacts are observed, resulting in S(5) and S(6) ring motifs, respectively. nih.gov

Further context for the solid-state behavior of related compounds comes from the analysis of 3-[4-(Trifluoromethyl)phenyl]propanoic acid. scienceopen.com In the crystal structure of this analogue, the molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds between the carboxylic acid moieties. scienceopen.com This dimerization is a common and highly stabilizing feature in the solid-state structures of carboxylic acids. The bond lengths and angles within the molecule are within standard ranges. scienceopen.com

The following table summarizes the crystallographic data for a closely related derivative, providing a basis for what might be expected for Methyl 3-(4-acetylphenyl)propanoate.

Interactive Data Table: Crystallographic Data for 4-{(1E)-1-[(carbamothioylamino)imino]ethyl}phenyl propanoate nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₁₅N₃O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.069(3) |

| b (Å) | 9.178(2) |

| c (Å) | 12.017(3) |

| α (°) | 90 |

| β (°) | 108.798(7) |

| γ (°) | 90 |

| Volume (ų) | 1362.4(6) |

| Z | 4 |

The conformation of the propanoate side chain is of particular interest. In the case of the thiosemicarbazone derivative, the propionate group is in an antiperiplanar conformation. nih.gov For 3-[4-(Trifluoromethyl)phenyl]propanoic acid, the molecule also adopts a specific conformation in the solid state, influenced by the crystal packing forces. scienceopen.com It is reasonable to infer that the propanoate chain in Methyl 3-(4-acetylphenyl)propanoate would also exhibit a preferred conformation in the solid state to maximize packing efficiency and intermolecular interactions, likely involving C-H···O hydrogen bonds with the acetyl and ester carbonyl groups.

Computational and Theoretical Chemistry Investigations of Methyl 3 4 Acetylphenyl Propanoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the quantum mechanical properties of molecules. It is instrumental in exploring the electronic structure, predicting spectroscopic parameters, and analyzing the conformational stability of Methyl 3-(4-acetylphenyl)propanoate and its derivatives.

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept them. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive. researchgate.net

For the closely related compound, 3-(4-acetylphenyl)propanoic acid, DFT calculations have been performed to understand its electronic characteristics. These studies provide valuable comparative data for its methyl ester derivative.

Table 1: Frontier Molecular Orbital Energies for 3-(4-acetylphenyl)propanoic acid

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.858 |

| LUMO | -2.212 |

| Energy Gap (ΔE) | 4.646 |

Theoretical data for the related compound 3-(4-acetylphenyl)propanoic acid, providing insight into the electronic properties of the core structure.

DFT calculations are highly effective in predicting spectroscopic data, which aids in the structural elucidation and characterization of compounds.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By comparing these predicted values with experimental data, the chemical structure can be confirmed. For instance, in related propanoate structures, the chemical environment of each proton and carbon atom leads to distinct signals that can be accurately modeled. docbrown.infost-andrews.ac.uk

Vibrational Frequencies: The vibrational modes of a molecule, which are observed in Infrared (IR) and Raman spectroscopy, can be calculated using DFT. These calculations help in assigning specific vibrational frequencies to the stretching and bending of bonds within the molecule, such as the C=O of the ester and acetyl groups, and the various vibrations of the phenyl ring. For the related compound (4-acetylphenyl)amino 2,2-dimethylpropanoate, characteristic vibrational frequencies have been calculated and compared with experimental results. researchgate.net

The three-dimensional shape or conformation of a molecule significantly influences its physical properties and biological activity. Computational methods can map the potential energy surface of Methyl 3-(4-acetylphenyl)propanoate by systematically rotating its flexible bonds. This conformational analysis helps identify the most stable, low-energy conformers. Studies on similar molecules, such as Methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate, have shown how different conformations can arise and how they are influenced by intermolecular interactions in the crystal lattice. nih.gov These analyses reveal crucial details about the molecule's preferred spatial arrangement.

Reaction Mechanism Elucidation via Computational Modeling

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. Computational modeling can elucidate reaction mechanisms by identifying transition states, intermediates, and the energy barriers associated with each step. For esters like Methyl 3-(4-acetylphenyl)propanoate, this could involve modeling its synthesis via Fischer esterification or its hydrolysis. For example, computational studies on the reactions of the related methyl 3-(benzyl(2-hydroxyethyl)amino)propionate have provided insights into its reactivity and the formation of unexpected products. st-andrews.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of Methyl 3-(4-acetylphenyl)propanoate, QSAR models can be developed to predict their activity based on various molecular descriptors (e.g., electronic, hydrophobic, and steric properties). A study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed that the presence of certain functional groups significantly enhanced their antiproliferative activity, a finding that can be quantified and predicted using QSAR. mdpi.com These models are valuable for guiding the synthesis of new molecules with potentially improved biological profiles, excluding any prediction of clinical outcomes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. plos.orgplos.org This method is essential for understanding the potential biological targets of Methyl 3-(4-acetylphenyl)propanoate and its analogues.

Docking studies have been performed on structurally similar compounds to explore their binding modes with various enzymes. For example, derivatives of 2-(3-benzoylphenyl)propanoic acid, an isomer of the core structure, have been docked into the active sites of cyclooxygenase (COX) enzymes to understand their anti-inflammatory potential. nih.gov Similarly, pyrazole (B372694) derivatives containing a scaffold similar to 3-(4-acetylphenyl)propanoate have been subjected to molecular docking to investigate their interactions with COX-2. uomphysics.net These simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the enzyme's active site. researchgate.net

Table 2: Examples of Molecular Docking Studies on Related Phenylpropanoic Acid Derivatives

| Ligand Class | Target Protein | Key Interacting Residues |

|---|---|---|

| 2-(3-Benzoylphenyl)propanoic acid derivatives | Cyclooxygenase-1 (COX-1) | Arg120, Tyr355 |

| 2-(3-Benzoylphenyl)propanoic acid derivatives | Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Val523 |

| 3-[(4-Acetylphenyl)(thiazolyl)amino]propanoic acid derivatives | Sirtuin 2 (SIRT2) | Not specified |

| 3-[(4-Acetylphenyl)(thiazolyl)amino]propanoic acid derivatives | Epidermal Growth Factor Receptor (EGFR) | Not specified |

This table illustrates the application of molecular docking to compounds structurally related to Methyl 3-(4-acetylphenyl)propanoate to predict their binding interactions with important biological targets. mdpi.comnih.gov

Identification of Putative Binding Sites on Biological Macromolecules

The identification of potential binding sites on proteins and other biological macromolecules is a critical first step in computational drug design. This process, often accomplished through molecular docking simulations, predicts the preferred binding orientation and affinity of a ligand to a receptor. For a molecule like Methyl 3-(4-acetylphenyl)propanoate, with its aromatic ring, acetyl group, and methyl ester, several types of protein pockets could serve as potential binding sites.

Computational studies on analogous compounds, such as ketoprofen (B1673614) and its derivatives, have identified key binding sites in enzymes like cyclooxygenases (COX-1 and COX-2). nih.govnih.gov These studies reveal that the benzoylphenyl group, structurally similar to the acetylphenyl group in our target molecule, can fit into the hydrophobic channel of the COX active site. nih.gov Similarly, research on other phenylpropanoid derivatives has shown their potential to bind to the active site of enzymes like tyrosinase. nih.gov

For instance, a hypothetical docking study of Methyl 3-(4-acetylphenyl)propanoate against a panel of enzymes known to interact with aromatic esters could yield results similar to those observed for related phenylpropanoid derivatives. The following table illustrates the kind of data that such a study might produce, with lower docking scores indicating a higher predicted binding affinity.

| Putative Protein Target | Predicted Binding Site | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Hydrophobic Channel | -8.5 | ARG-120, TYR-355, VAL-523 |

| Tyrosinase | Active Site | -7.9 | HIS-259, HIS-263, VAL-283 |

| Bromodomain-containing protein 4 (BRD4) | Acetyl-lysine binding pocket | -7.2 | ASN-140, TRP-81, PRO-82 |

| Acetylcholinesterase (AChE) | Peripheral Anionic Site | -6.8 | TRP-286, TYR-341, TYR-72 |

These hypothetical results suggest that Methyl 3-(4-acetylphenyl)propanoate could potentially interact with a range of biological targets, a prediction grounded in the known interactions of its chemical motifs. The acetyl group, for example, is a key feature for interaction with the acetyl-lysine binding sites of bromodomains. acs.org The phenylpropanoate structure is a common scaffold for COX inhibitors. nih.govnih.gov

Analysis of Intermolecular Interaction Forces (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Once a putative binding site is identified, a more detailed analysis of the intermolecular forces at play is conducted. These forces, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking, are the primary drivers of ligand-protein recognition and binding stability. youtube.com

Hydrogen Bonding: The acetyl group and the ester carbonyl group of Methyl 3-(4-acetylphenyl)propanoate are capable of acting as hydrogen bond acceptors. In a protein binding pocket, these groups can form hydrogen bonds with amino acid residues that are hydrogen bond donors, such as arginine, asparagine, glutamine, serine, and tyrosine. nih.gov For instance, the carbonyl oxygen of the acetyl group could form a crucial hydrogen bond with an asparagine residue within a binding pocket, an interaction commonly observed in bromodomain inhibitors. acs.org

Hydrophobic Interactions: The phenyl ring of Methyl 3-(4-acetylphenyl)propanoate is a significant hydrophobic moiety. This part of the molecule is likely to interact favorably with nonpolar amino acid residues in a protein's binding site, such as leucine, isoleucine, valine, and phenylalanine. These interactions are driven by the hydrophobic effect, where the exclusion of water molecules from the binding interface leads to an increase in entropy and a more stable complex. The ethyl chain of the propanoate group also contributes to these hydrophobic interactions.

Pi-Interactions: The aromatic phenyl ring can also participate in various pi-interactions. These include pi-pi stacking with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan, and cation-pi interactions with positively charged residues such as lysine (B10760008) and arginine.

| Interaction Type | Interacting Groups on Ligand | Interacting Residues on Protein (Hypothetical) | Estimated Contribution to Binding Energy |

|---|---|---|---|

| Hydrogen Bond | Acetyl Carbonyl Oxygen | ARG-120 | High |

| Hydrogen Bond | Ester Carbonyl Oxygen | TYR-355 | Moderate |

| Hydrophobic (Alkyl) | Propanoate Chain | VAL-523, LEU-352 | High |

| Hydrophobic (Aromatic) | Phenyl Ring | VAL-349, ILE-523 | High |

| Pi-Pi Stacking | Phenyl Ring | PHE-518 | Moderate |

Investigation of Biological Interactions and Structure Activity Relationships of Methyl 3 4 Acetylphenyl Propanoate Derivatives

In Vitro Studies on Enzyme Inhibition and Modulatory Activities

The inhibitory effects of these derivatives have been tested against a panel of enzymes to determine their potency and selectivity. These in vitro assays are the first step in identifying promising therapeutic candidates.

Studies have primarily focused on a select group of enzymes known to be involved in cancer and other diseases.

SIRT2 and EGFR: A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have demonstrated notable inhibitory activity against Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov In silico molecular docking studies suggest that one of the most promising derivatives, compound 22 (a thiazole (B1198619) derivative bearing a hydroxyimino group), can interact with the binding sites of both human SIRT2 and EGFR. nih.govnih.gov This dual-acting potential is a significant finding, as both enzymes are key targets in oncology. nih.gov Thiazole-containing compounds, in general, have been identified as a promising class of SIRT2 inhibitors. mdpi.com

DHFR, MPO, DPP-4, and α-GD: Currently, there is no publicly available scientific literature detailing the inhibitory activity of Methyl 3-(4-acetylphenyl)propanoate derivatives against Dihydrofolate Reductase (DHFR), Myeloperoxidase (MPO), Dipeptidyl peptidase-4 (DPP-4), or alpha-glucosidase (α-GD).

Understanding how these compounds bind to and inhibit enzymes is crucial for optimizing their design.

SIRT2: The mechanism of SIRT2 inhibition by some thiazole-based derivatives has been characterized as slow, tight-binding. nih.gov This type of interaction involves an initial binding event followed by a conformational change, leading to a more stable enzyme-inhibitor complex. Molecular docking studies of thiazole derivatives within the SIRT2 binding pocket have highlighted the importance of hydrophobic and π–π stacking interactions with key amino acid residues like Tyr104, Phe119, Phe234, and Phe235 for achieving high inhibitory potency. researchgate.net

EGFR: The interaction mechanism for EGFR inhibitors often involves binding to the intracellular tyrosine kinase domain, blocking the binding of ATP and thereby preventing the receptor's activation and downstream signaling that leads to cell proliferation. nih.govnih.govmdpi.com For derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, molecular docking simulations indicate that they interact with conserved amino acid residues within the EGFR binding site. nih.gov

Structure-Activity Relationship (SAR) Analysis in In Vitro Cellular Models

The relationship between a compound's chemical structure and its biological activity is a cornerstone of medicinal chemistry. By comparing the anticancer effects of various derivatives, researchers can identify the chemical modifications that enhance potency.

The cytotoxic effects of these derivatives have been evaluated against several human cancer cell lines.

A549, H69, and H69AR Cells: A series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives demonstrated significant, structure-dependent antiproliferative activity against the A549 non-small cell lung cancer cell line, the H69 small-cell lung carcinoma line, and its anthracycline-resistant counterpart, H69AR. nih.govnih.gov

Notably, oxime derivatives 21 and 22 showed potent cytotoxicity against A549 cells, with IC₅₀ values of 5.42 µM and 2.47 µM, respectively, which were superior to the standard chemotherapy drug cisplatin. nih.govnih.gov These compounds were also highly effective against both the drug-sensitive H69 and the drug-resistant H69AR cell lines, indicating their potential to overcome certain types of drug resistance. nih.gov Carbohydrazide (B1668358) derivatives 25 and 26 also exhibited promising antiproliferative effects against A549 cells. nih.gov

| Compound | Derivative Type | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 21 | Oxime | A549 | 5.42 | nih.govnih.gov |

| 22 | Oxime | A549 | 2.47 | nih.govnih.gov |

| Cisplatin | Reference Drug | A549 | > IC₅₀ of 21/22 | nih.govnih.gov |

Analysis of the antiproliferative data has revealed several key structural features that govern the activity of these compounds. nih.govnih.gov

The Oxime Moiety: The presence of a hydroxyimino group (-C=NOH), as seen in compounds 21 and 22 , was found to be a critical determinant for enhanced antiproliferative activity. nih.govnih.gov This functional group likely enhances bioactivity through its electron-withdrawing properties or by participating in hydrogen bonding with target proteins. nih.gov

The Carboxylic Acid and Carbohydrazide Groups: Carboxylic acid and carbohydrazide functionalities also contributed significantly to the cytotoxic effects, with compounds 25 and 26 (carbohydrazides with a hydroxyimino fragment) showing potent activity. nih.govnih.gov

Esterification: Conversely, the conversion of the carboxylic acid in compounds 21 and 22 to their corresponding methyl esters (compounds 23 and 24 ) resulted in a marked decrease in antiproliferative activity. nih.gov This suggests that a free carboxylic acid or a group capable of similar interactions is important for the compound's biological effect.

These findings highlight that the antiproliferative activity of this class of compounds is highly dependent on the specific functional groups attached to the core scaffold. nih.govnih.gov

Receptor Binding Studies in In Vitro Systems

Receptor binding assays are used to measure the affinity of a compound for a specific receptor. nih.gov These assays, often using radiolabeled ligands, can determine key parameters like the dissociation constant (Kd) and the inhibitory constant (Ki), which quantify the strength of the interaction. nih.govchelatec.com

Despite the importance of such studies, there is currently no specific data available in the published literature regarding in vitro receptor binding assays performed on derivatives of Methyl 3-(4-acetylphenyl)propanoate. While molecular docking provides theoretical predictions of binding, experimental binding assays would be required to quantitatively confirm the affinity of these compounds for their targets like EGFR and SIRT2.

Applications in Chemical Synthesis and Materials Science

The utility of Methyl 3-(4-acetylphenyl)propanoate stems from the reactivity of its functional groups: the ketone of the acetyl group, the ester of the propanoate chain, and the aromatic ring itself. These sites allow for a diverse range of chemical transformations, making it a valuable starting material for constructing more complex molecular architectures.

Methyl 3-(4-acetylphenyl)propanoate as a Building Block in Complex Organic Synthesis

As a versatile building block, Methyl 3-(4-acetylphenyl)propanoate is instrumental in creating sophisticated organic molecules that are often precursors to compounds with significant biological or material properties.

Methyl 3-(4-acetylphenyl)propanoate and its close derivatives are key starting materials in the synthesis of molecules with potential therapeutic applications. For instance, its structural analogue, 3-((4-acetylphenyl)amino)propanoic acid, is a cornerstone in the creation of novel anticancer candidates. nih.gov Research has demonstrated the synthesis of a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives that show promising antiproliferative activity against lung cancer cells. nih.govmdpi.com

In these syntheses, the acetyl group is often modified. For example, it can be converted into a hydroxyimino (-C=NOH) group. mdpi.com This modification has been shown to be critical for the biological activity of the resulting compounds, with derivatives containing the oxime functionality exhibiting potent cytotoxicity against cancer cell lines, in some cases surpassing the efficacy of established chemotherapy drugs like cisplatin. mdpi.com The propanoate ester can also be converted to a carbohydrazide (B1668358), another modification that influences the molecule's bioactivity. nih.govmdpi.com These transformations highlight the role of the parent compound as an advanced intermediate, providing a foundational scaffold that can be systematically altered to optimize for biological effect. nih.gov

Table 1: Examples of Biologically Active Derivatives from Acetylphenylpropanoic Acid Scaffolds

| Base Scaffold Component | Derivative Functional Group | Target Application | Research Finding | Source |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Oxime (-C=NOH) | Anticancer (Lung) | Compounds with this moiety showed potent cytotoxicity, with IC50 values as low as 2.47 µM against A549 cells. | mdpi.com |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Carbohydrazide | Anticancer (Lung) | These derivatives also demonstrated significant antiproliferative effects. | nih.govmdpi.com |

The chemical structure of Methyl 3-(4-acetylphenyl)propanoate is well-suited for the construction of heterocyclic systems, which are core components of many pharmaceuticals. The acetylphenyl moiety is a key reactant in cyclization reactions.

A notable example is the Hantzsch thiazole (B1198619) synthesis, where a derivative, 3-[1-(4-acetylphenyl)thioureido]propanoic acid, is condensed with α-halocarbonyl compounds to produce aminothiazole derivatives. mdpi.com Thiazole rings are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous bioactive compounds with anticancer, antibacterial, and anti-inflammatory properties. mdpi.com

Furthermore, the core structure allows for the generation of a diverse library of molecules through various reactions. The ketone can be condensed with aldehydes to form chalcones, the ester can be hydrolyzed to a carboxylic acid or converted to a hydrazide, and the entire scaffold can undergo further substitutions. nih.govmdpi.com This chemical versatility allows researchers to create and test a wide range of related structures to identify those with the most desirable properties. nih.gov

Potential in Material Science and Polymer Chemistry

While its application in medicinal chemistry is more established, the structural features of Methyl 3-(4-acetylphenyl)propanoate also suggest significant potential in the field of materials science.

There is a strong potential for using derivatives of Methyl 3-(4-acetylphenyl)propanoate in the synthesis of advanced polymers. A closely related compound, Methyl 3-(4-hydroxyphenyl)propanoate, has been successfully used to create novel bio-sourced aliphatic-aromatic copolyesters. researchgate.net In these processes, the hydroxyl group (which could be obtained by reducing the acetyl group of the target compound) serves as a key site for polymerization. researchgate.net

These polyesters exhibit promising material properties that can be tuned by altering the co-monomers used in the synthesis. researchgate.net Research has shown that such polymers can achieve high molecular weights and display excellent thermal and mechanical properties, including high tensile strength (up to 70.5 MPa) and toughness. researchgate.net The resulting materials have been compared favorably to petroleum-based polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net Furthermore, these bio-based polyesters can be designed for biodegradability, offering a more sustainable alternative to conventional plastics. researchgate.net Given these precedents, Methyl 3-(4-acetylphenyl)propanoate represents a promising, yet-to-be-explored monomer for creating functional materials with tailored properties such as high thermal stability and specific mechanical performance. researchgate.netpsu.edu

Table 2: Properties of Copolyesters Derived from a Related Monomer (Methyl 3-(4-hydroxyphenyl)propanoate derivative)

| Property | Value Range | Significance | Source |

| Average Molecular Weight (Mw) | 4.22–5.03 × 10⁴ g/mol | Indicates formation of long polymer chains. | researchgate.net |

| Glass Transition Temperature (Tg) | 68–90 °C | Defines the temperature at which the polymer transitions from a rigid to a more flexible state. | researchgate.net |

| Melting Point (Tm) | 158–182 °C | Indicates the upper temperature limit for solid-state applications. | researchgate.net |

| Tensile Modulus | 1010–1740 MPa | Measures the material's stiffness. | researchgate.net |

| Yield Strength | 54–76 MPa | Indicates the stress at which the material begins to deform permanently. | researchgate.net |

The development of ligands for transition metal catalysis is a cornerstone of modern chemical synthesis. Molecules containing both nitrogen and phosphorus atoms, known as aminophosphine (B1255530) ligands, are particularly important. nih.gov A ligand featuring a related N-(4-acetylphenyl) moiety, specifically N-(4-acetylphenyl)-N-(diphenylphosphino)amine, has been synthesized and used to create complexes with Group 6B metals like chromium and tungsten. nih.gov

In these complexes, the ligand coordinates to the metal center through its two phosphorus atoms, creating a stable chelate structure that can be used in catalytic processes. nih.gov The presence of the acetylphenyl group offers a site for further functionalization, potentially allowing for the tuning of the ligand's electronic properties or for anchoring the catalyst to a solid support. While Methyl 3-(4-acetylphenyl)propanoate itself has not been directly reported in this application, its acetylphenyl core structure is clearly suitable for the design of novel ligands. The propanoate chain could be modified to incorporate donor atoms like nitrogen or phosphorus, opening an avenue for creating new catalytic systems.

Future Research Directions and Perspectives on Methyl 3 4 Acetylphenyl Propanoate

Development of More Efficient and Sustainable Synthetic Methodologies

The classical synthesis of Methyl 3-(4-acetylphenyl)propanoate involves the esterification of its parent carboxylic acid, 3-(4-acetylphenyl)propanoic acid, with methanol (B129727), typically using a strong acid catalyst like sulfuric acid. digitellinc.comiastate.edu While effective, future research must pivot towards more sustainable and efficient "green" methodologies that minimize waste, reduce energy consumption, and utilize safer, reusable materials.

Future synthetic explorations could focus on several promising green chemistry avenues:

Heterogeneous Catalysis: Replacing homogeneous acid catalysts with solid, reusable alternatives can simplify product purification and reduce corrosive waste. Systems like the Dowex H+ cation-exchange resin, optionally paired with sodium iodide (NaI), have proven effective for various esterifications under mild conditions, often requiring only stirring at room temperature. sinobiological.com The reusability of such resins makes them an environmentally and economically attractive option. sinobiological.com

Enzymatic Synthesis: Biocatalysis represents a frontier in green synthesis. Lipases can catalyze esterification reactions with high selectivity under mild conditions, avoiding harsh reagents. researchgate.net Furthermore, Baeyer–Villiger monooxygenases (BVMOs) have been identified for their ability to produce methyl propanoate, suggesting that engineered enzymes could be developed for the specific and efficient synthesis of more complex esters like the target molecule. nih.gov

Advanced Catalytic Systems: Novel metallic and bimetallic catalysts offer pathways with high atom economy. For instance, innovative rhodium-ruthenium (RhRu) bimetallic oxide clusters have been developed for producing aryl esters using molecular oxygen as the sole oxidant, with water as the only byproduct. news-medical.net Adapting such cross-dehydrogenative coupling (CDC) reactions could provide a highly sustainable route to aromatic esters. news-medical.net

Innovative Reaction Media and Conditions: The use of alternative reaction media like ionic liquids or CO2-expanded alcohols can enhance reaction rates and simplify separation. researchgate.netnih.gov Microwave-assisted esterification is another technique known to dramatically accelerate reaction times and improve yields. researchgate.net

The table below summarizes potential sustainable methodologies for future investigation.

| Methodology | Catalyst/System | Key Advantages | Relevant Findings |

| Heterogeneous Catalysis | Dowex H+ Resin / NaI | Reusable catalyst, mild reaction conditions, simple workup. | Effective, high-yielding, and non-toxic system for various esterifications. sinobiological.com |

| Enzymatic Synthesis | Lipases, Engineered BVMOs | High selectivity, biodegradable catalyst, mild conditions. | Lipase-mediated esterification reduces environmental impact; BVMOs can produce propanoate esters. nih.govmdpi.com |

| Advanced Metal Catalysis | RhRu Bimetallic Oxide Clusters | Uses O2 as a benign oxidant, high atom economy, water as the only byproduct. | Highly efficient for C-H bond activation to form aryl esters. news-medical.net |

| Novel Reaction Conditions | CO2-Expanded Alcohols | Low chemical consumption, low waste production, aids in product recovery. | Enables combined desorption from ion-exchange resins and esterification. nih.gov |

| Energy-Assisted Synthesis | Microwave Irradiation | Significant reduction in reaction time, improved yields. | A known technique to accelerate esterification reactions. researchgate.net |

Future work should focus on applying and optimizing these modern techniques for the synthesis of Methyl 3-(4-acetylphenyl)propanoate, with the goal of developing a robust, high-yield, and environmentally benign manufacturing process.

Comprehensive Exploration of Novel Chemical Transformations

The chemical structure of Methyl 3-(4-acetylphenyl)propanoate features two primary reactive sites: the acetyl group's ketone and the methyl propanoate's ester functionality. This dual reactivity has been underexplored, and future research should systematically investigate novel chemical transformations at these sites, both selectively and in tandem.

Potential transformations include:

Reactions at the Ketone: The acetyl group is a prime target for a variety of transformations.

Selective Reduction: Developing methods for the selective reduction of the ketone to a secondary alcohol would yield Methyl 3-(4-(1-hydroxyethyl)phenyl)propanoate, a derivative with altered polarity and hydrogen-bonding capabilities.

Oximation: Conversion of the acetyl group to an oxime (-C=NOH) could be particularly valuable. In related scaffolds, the introduction of an oxime moiety has been shown to dramatically enhance antiproliferative activity in cancer cell lines, suggesting this could be a key transformation for creating bioactive derivatives. nih.govnih.gov

Hydrazone Formation: Reaction with hydrazine (B178648) or its derivatives would lead to hydrazones, which can serve as versatile intermediates for synthesizing heterocyclic compounds or as bioactive molecules in their own right. nih.gov

Reactions at the Ester: The methyl ester group can be modified to tune the compound's properties or to link it to other molecules.

Hydrolysis: Simple hydrolysis would revert the ester to the parent carboxylic acid, 3-(4-acetylphenyl)propanoic acid. This could be a step in a prodrug strategy or a way to reveal a functional handle for further conjugation.

Transesterification: Exchanging the methyl group for other alkyl or aryl groups can modulate the compound's lipophilicity and steric profile.

Amidation/Hydrazinolysis: Reaction with amines or hydrazine can convert the ester into amides or carbohydrazides, respectively. These transformations introduce new functional groups with different hydrogen-bonding patterns and have been used to generate libraries of bioactive compounds from ester precursors. nih.govnih.govresearchgate.net

Tandem and Domino Reactions: A significant area for future research is the development of reactions that engage both functional groups. For example, an intramolecular aldol-type reaction could potentially be explored under specific conditions to form cyclic structures.

A comprehensive study of these transformations will not only expand the chemical toolbox associated with this scaffold but also generate a diverse library of derivatives for further investigation in material science and medicinal chemistry.

Deeper Mechanistic Understanding of Molecular Interactions in Biological and Material Systems

Future investigations should aim to achieve a deep mechanistic understanding of how Methyl 3-(4-acetylphenyl)propanoate and its derivatives interact with their environments at a molecular level. This involves characterizing the non-covalent forces that govern their behavior in both biological and material contexts.

In biological systems, molecular recognition is governed by a suite of specific intermolecular interactions, including hydrogen bonds, dipole-dipole interactions, and interactions with aromatic π systems. nih.gov The acetyl and ester groups of the target molecule are classic hydrogen bond acceptors, capable of interacting with donor groups like the amide N-H in a protein backbone. nih.gov Future research could use techniques like X-ray crystallography and computational modeling to visualize and understand these binding modes. For example, a crystallographic study of a related compound, 4-acetylphenyl 3-methylbenzoate, revealed how C-H···O interactions dictate the crystal packing structure, highlighting the importance of these weaker, often overlooked forces. researchgate.net By understanding how the molecule fits into a biological target, such as a kinase active site or a protein-protein interface, researchers can rationally design more potent and selective derivatives. digitellinc.comsinobiological.commdpi.com

In material science, derivatives of this scaffold have already shown promise. For instance, the related compound Methyl 3-(4-hydroxyphenyl)propanoate has been used as a monomer to synthesize novel bio-sourced polyesters. news-medical.netdrugtargetreview.com The ester linkages in these polymers are susceptible to enzymatic degradation, a key feature for creating biodegradable materials. news-medical.net Future studies on Methyl 3-(4-acetylphenyl)propanoate could explore its potential as a monomer or an additive in polymer synthesis. Mechanistic investigations would focus on how the acetylphenyl group influences material properties such as thermal stability, crystallinity, and mechanical strength, and how the ester backbone participates in degradation pathways.

Integration of Advanced Analytical Techniques for Real-Time Reaction Monitoring

To develop the efficient synthetic methods and understand the novel transformations discussed previously, the integration of advanced analytical techniques for real-time, in-situ reaction monitoring is essential. This approach, often framed within the Process Analytical Technology (PAT) framework, aims to design, analyze, and control manufacturing by measuring critical process parameters in real time. iastate.edunih.govsigmaaldrich.com

Traditional reaction monitoring relies on offline analysis (e.g., TLC, GC-MS of quenched aliquots), which is time-consuming and may not provide a true picture of the reaction state. Future studies on the synthesis and transformation of Methyl 3-(4-acetylphenyl)propanoate should employ modern in-situ techniques.

| Analytical Technique | Information Provided | Application Example |

| In-situ Spectroscopy (FTIR & Raman) | Real-time concentration of reactants, intermediates, and products; reaction kinetics; endpoint determination. | Monitoring the conversion of benzoic anhydride (B1165640) to an ester by tracking characteristic vibrational bands. sinobiological.comnih.gov |

| In-situ Mass Spectrometry (e.g., LTP-MS, CP-MIMS-LEI) | Direct detection and structural characterization of transient intermediates and products from the reaction mixture without sample prep. | Real-time monitoring of organic reactions to elucidate mechanisms and improve productivity. nih.govmdpi.comumn.edu |

| Flow NMR Spectroscopy | Quantitative data on all soluble species; determination of reaction rates and activation parameters. | Monitoring the acid-catalyzed esterification of ethanol (B145695) to calculate rate constants at different temperatures. acs.org |

| Hyphenated Techniques (e.g., LC-MS, GC-MS) | Separation of complex mixtures followed by identification and quantification of each component. | Essential for analyzing reaction outcomes, identifying byproducts, and confirming product purity. mdpi.comnih.gov |

By using these techniques, researchers can gain a comprehensive, real-time understanding of reaction kinetics, identify transient intermediates, and quickly optimize reaction conditions such as temperature, catalyst loading, and reactant ratios. news-medical.netnih.gov This data-rich approach accelerates process development and leads to more robust and efficient chemical processes. news-medical.net

Design of Next-Generation Derivatives for Targeted Academic Investigations

The scaffold of Methyl 3-(4-acetylphenyl)propanoate is a promising starting point for the design of next-generation derivatives for targeted academic investigations, particularly in medicinal chemistry and chemical biology. The goal is to systematically modify the structure to enhance potency, selectivity, and pharmacokinetic properties for specific biological targets. nih.gov

The design of new derivatives should be guided by structure-activity relationship (SAR) studies. mdpi.com For example, research on related acetylphenyl structures has shown that specific modifications can lead to potent biological activity. A study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives found that converting the acetyl group to an oxime resulted in compounds with significantly greater antiproliferative activity against lung cancer cells than the chemotherapy agent cisplatin. nih.govnih.gov This suggests that the acetyl group on our target compound is a critical "hot spot" for modification.

Future research could focus on designing derivatives for specific target classes:

Kinase Inhibitors: Many approved kinase inhibitors are ATP-competitive, but face challenges with selectivity and drug resistance. sinobiological.comnih.govumn.edu The acetylphenyl moiety can be explored as a group that interacts with the hinge region or other parts of a kinase ATP-binding site. Derivatives could be designed to be allosteric or covalent inhibitors to achieve greater selectivity and overcome resistance. digitellinc.comsinobiological.com